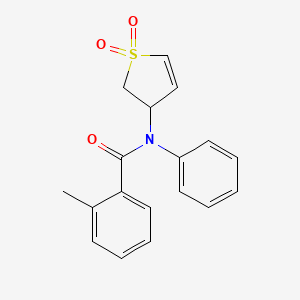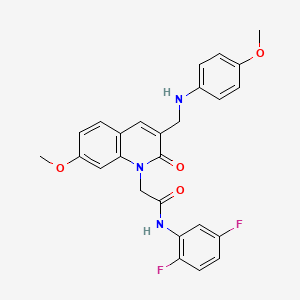
N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity : Quinoline derivatives, similar to the compound , have been studied for their antimalarial properties. One study focused on the synthesis and antimalarial activity of a series of related compounds, revealing that certain structural features contribute to increased antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).
Structural and Inclusion Compounds : Research on the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , has shown potential in forming crystalline salts and inclusion compounds with specific fluorescence properties (Karmakar et al., 2007).
Insecticidal Properties : Pyridine derivatives, which share a structural similarity with quinolines, have been synthesized and tested for their toxicity against agricultural pests like the cowpea aphid. Some of these compounds have shown significant insecticidal activities (Bakhite et al., 2014).
Antibacterial Activity : A novel antibacterial quinolone derivative with a distinct N1-substituent orientation demonstrated potent activities against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics (Kuramoto et al., 2003).
Anti-Tuberculosis Activity : The synthesis and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been investigated, suggesting potential applications in tuberculosis treatment (Bai et al., 2011).
Anticancer Activity : Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, compounds structurally related to quinolones, have been synthesized and shown potential as anti-cancer agents, particularly as inhibitors of methionine synthase in certain tumor cells (Elfekki et al., 2014).
Siderophore Activity : Research on N5-Acetyl-N5-hydroxy-L-ornithine, a key constituent of microbial siderophores, has implications in understanding the framework of peptide-based siderophores and microbial iron-transport systems (Dolence et al., 1991).
Synthesis and Cyclisation Studies : Studies have been conducted on the synthesis and cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce (±)-crispine A, showcasing the chemical versatility and potential pharmaceutical applications of acetamide derivatives (King, 2007).
Comparative Metabolism in Herbicides : Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of acetamide derivatives (Coleman et al., 2000).
Novel Synthesis Routes : A new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed, illustrating advancements in the synthesis of complex organic compounds (Wenpeng et al., 2014).
Therapeutic Effect in Viral Infections : A novel anilidoquinoline derivative showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of quinoline derivatives in antiviral applications (Ghosh et al., 2008).
Antitumor Activity in Isoquinolines : Methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested for their cytostatic activity, highlighting the potential use of isoquinoline derivatives in cancer treatment (Ambros et al., 1988).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-34-20-8-5-19(6-9-20)29-14-17-11-16-3-7-21(35-2)13-24(16)31(26(17)33)15-25(32)30-23-12-18(27)4-10-22(23)28/h3-13,29H,14-15H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBTIPKKOXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2680791.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2680792.png)
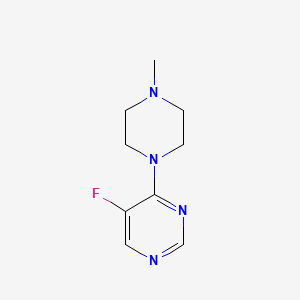

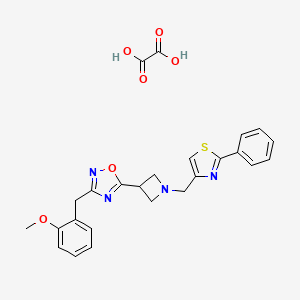
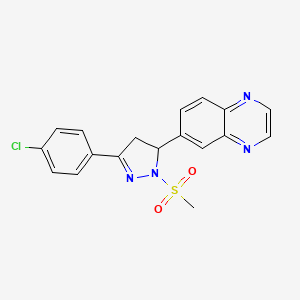
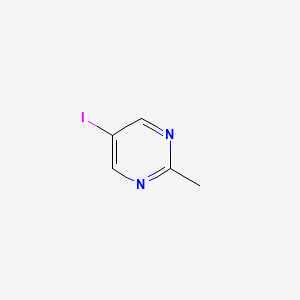
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)
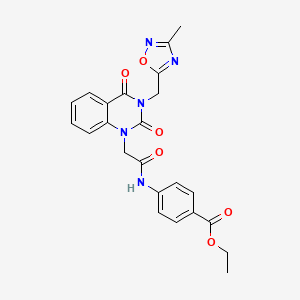

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)
![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)
